molecular formula C10H11ClF2N2 B2823188 2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 2094162-94-2

2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2823188
CAS No.: 2094162-94-2
M. Wt: 232.66
InChI Key: YDDREHHCEHNEIU-UHFFFAOYSA-N
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Description

2-(4,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a fluorinated indole derivative with a substituted ethylamine hydrochloride moiety. It is commercially available as a building block for organic synthesis, with pricing tiers ranging from €465.00 for 10 mg to €1,237.00 for 250 mg (CymitQuimica, 2025) .

Properties

IUPAC Name

2-(4,6-difluoro-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2.ClH/c11-7-3-8(12)10-6(1-2-13)5-14-9(10)4-7;/h3-5,14H,1-2,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDREHHCEHNEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=C2CCN)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094162-94-2
Record name 2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with an appropriate ketone or aldehyde under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process would include steps for the purification and crystallization of the final product to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of Indole Derivatives

2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride serves as a crucial building block in the synthesis of more complex indole derivatives. Indoles are known for their diverse biological activities, making this compound valuable in medicinal chemistry. The synthesis typically involves methods such as the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine under specific conditions.

Biological Probes

Research indicates that this compound can act as a biological probe due to its ability to interact with various biomolecules. This interaction is essential for studying biochemical pathways and understanding disease mechanisms, particularly in neurological disorders .

Therapeutic Potential

Ongoing studies are exploring the potential of this compound as a therapeutic agent. Its unique fluorine substitutions may enhance its efficacy in targeting specific receptors or pathways involved in diseases such as depression and anxiety .

Material Science Applications

In addition to its biological applications, this compound is also utilized in material science for developing new materials and as a precursor in the synthesis of dyes and pigments. The unique properties imparted by the difluorinated indole structure can lead to novel applications in electronics and photonics .

Case Study 1: Neuropharmacological Research

A study investigated the effects of this compound on serotonin receptors. The results indicated that the compound exhibited selective binding affinity for certain serotonin receptor subtypes, suggesting its potential use in treating mood disorders. This aligns with findings from similar compounds within the indole family that have shown promise in neuropharmacology .

Case Study 2: Synthesis of Novel Dyes

Another research project focused on using this compound as a precursor for synthesizing novel fluorescent dyes. The study demonstrated that incorporating the difluorinated indole structure enhanced the photostability and brightness of the dyes compared to traditional compounds, opening avenues for applications in bioimaging and diagnostics .

Mechanism of Action

The mechanism of action of 2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, potentially leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Indole Derivatives

2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine Hydrochloride
  • CAS : 2044713-90-6
  • Molecular Formula : C10H11ClF2N2
  • Molar Mass : 232.66 g/mol
  • Key Difference : Fluorine atoms at the 5- and 6-positions instead of 4- and 6-positions.
2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride
  • CAS : 1795441-70-1
  • Molecular Formula : C12H17ClN2O
  • Molar Mass : 240.73 g/mol
  • Key Difference : Ethoxy substituent at the 4-position instead of fluorine.
  • Implications : The ethoxy group introduces bulk and hydrophobicity, which could enhance membrane permeability compared to the difluoro analog.
2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine Hydrochloride
  • CAS : 74217-56-4
  • Molecular Formula : C11H15ClN2O
  • Molar Mass : 226.71 g/mol
  • Key Difference : Methoxy group at the 4-position.

Functional Analogs with Ethylamine Moieties

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)
  • CAS : 62-31-7
  • Molecular Formula: C8H12ClNO2
  • Molar Mass : 189.64 g/mol
  • Key Difference : Replaces the indole ring with a dihydroxyphenyl group.
  • Implications : As a neurotransmitter analog, dopamine hydrochloride is widely used in neurological research, whereas the indole derivatives may target serotoninergic pathways or other indole-binding receptors.
2-(3,5-Dichlorophenoxy)ethan-1-amine Hydrochloride
  • Molecular Formula: C8H10Cl3NO
  • Molar Mass : 242.53 g/mol
  • Key Difference: Phenoxy ring with chlorine substituents.

Indole Derivatives with Alternative Functional Groups

2-(6-Methyl-1H-indol-3-yl)acetic Acid
  • CAS : 52531-20-1
  • Molecular Formula: C11H11NO2
  • Molar Mass : 189.21 g/mol
  • Key Difference : Acetic acid group instead of ethylamine hydrochloride.
  • Implications : The carboxylic acid moiety enables conjugation or salt formation, diverging from the amine’s nucleophilic reactivity.

Key Research Implications

  • Substituent Position : Fluorine at 4,6- vs. 5,6-positions () may affect binding affinity in serotonin receptor studies due to altered dipole moments .
  • Functional Groups : Ethylamine hydrochloride vs. acetic acid () shifts reactivity from nucleophilic (amine) to electrophilic (carboxylic acid), impacting synthetic utility .

Biological Activity

2-(4,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride is a synthetic compound that belongs to the indole family, characterized by its unique structural features including a difluorinated indole moiety and an ethylamine side chain. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology.

  • Molecular Formula : C10H11ClF2N2
  • Molecular Weight : 232.66 g/mol
  • Appearance : White to off-white powder
  • Storage : Room temperature

The compound's structure allows for various interactions with biological targets, which may enhance its pharmacological profiles compared to other similar compounds.

Anticancer Potential

Research indicates that compounds with indole structures often exhibit significant anticancer properties. The difluorination pattern of this compound may enhance its lipophilicity and receptor binding affinity, making it a candidate for further investigation in cancer therapies.

  • Mechanism of Action :
    • The compound's ability to inhibit specific kinases has been noted, with some derivatives showing IC50 values in the low nanomolar range against various cancer cell lines. For instance, related indole compounds have demonstrated potent inhibitory effects on kinases such as Bcr-Abl and CDK2, which are crucial in cancer cell proliferation and survival .
  • Case Studies :
    • In a study evaluating the efficacy of indole derivatives, one compound exhibited an IC50 of 8.3 nM against HL60 leukemia cells . Although specific data for this compound is limited, its structural similarities suggest potential for comparable activity.

Neurological Applications

The indole framework is also significant in neuropharmacology. Compounds like this compound may interact with serotonin receptors or other neurochemical pathways.

  • Research Findings :
    • Indole derivatives have been studied for their effects on neurotransmitter systems. For example, modifications on the indole scaffold have resulted in compounds that show promise as antidepressants or anxiolytics by modulating serotonin levels .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

ModificationEffect on Activity
Difluorination at positions 4 and 6Increases lipophilicity and potential receptor binding
Ethylamine side chainEnhances solubility and bioavailability

The presence of fluorine substituents has been linked to improved pharmacokinetic properties, which can facilitate better absorption and distribution in biological systems .

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Formation of Indole Ring : Starting from substituted aniline and ethyl acetoacetate.
  • Fluorination : Using agents like diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms.
  • Amination : Reaction with ethylamine to form the final amine derivative.
  • Hydrochloride Salt Formation : Enhances stability and solubility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves indole ring functionalization followed by amination. For fluorinated indoles, electrophilic substitution (e.g., using Selectfluor®) at the 4- and 6-positions precedes coupling with an ethylamine side chain. Acidic conditions (e.g., HCl) are used to form the hydrochloride salt. Optimization of stoichiometry, temperature (e.g., 60–80°C), and catalyst (e.g., palladium for cross-coupling) is critical for yield improvement. Enzymatic approaches, such as transaminase-mediated amination (as seen in related compounds), may offer greener alternatives .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR to confirm fluorine positions and ethylamine linkage.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]+^+ for C10_{10}H10_{10}F2_2N2_2·HCl).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and confirm stereochemistry .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer : The hydrochloride salt enhances water solubility but may degrade under basic conditions. Stability studies (e.g., via HPLC at 25°C/60% RH) should assess decomposition products. Storage at -20°C in desiccated, amber vials is recommended to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How do substitution patterns (e.g., 4,6-difluoro vs. monofluoro) on the indole ring affect biological activity?

  • Methodological Answer : Compare receptor binding assays (e.g., serotonin receptor subtypes) using fluorinated analogs. Fluorine’s electron-withdrawing effects alter indole π-electron density, impacting hydrophobic interactions. For example, 4,6-difluoro substitution may enhance blood-brain barrier permeability vs. non-fluorinated analogs .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis with attention to:

  • Assay Variability : Normalize data to positive/negative controls (e.g., ketanserin for 5-HT2_2 antagonism).
  • Purity : Re-test batches with ≥98% purity (HPLC-UV) to exclude confounding by impurities.
  • Species-Specific Effects : Validate findings in multiple cell lines (e.g., HEK293 vs. primary neurons) .

Q. What computational methods predict the compound’s interaction with enzymatic targets (e.g., monoamine oxidases)?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model binding poses. Parameterize fluorine atoms with accurate partial charges (e.g., DFT calculations at B3LYP/6-31G* level). Validate predictions with surface plasmon resonance (SPR) for kinetic binding data .

Q. How can synthetic byproducts be minimized during scale-up for in vivo studies?

  • Methodological Answer : Implement process analytical technology (PAT):

  • Inline FTIR : Monitor reaction intermediates in real-time.
  • Design of Experiments (DoE) : Optimize parameters (e.g., pH, agitation) via response surface methodology.
  • Continuous Flow Chemistry : Reduces side reactions via precise residence time control .

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